Minocycline-d6 Dihydrochloride is a deuterated derivative of Minocycline Hydrochloride, which is a semi-synthetic tetracycline antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, enhances its utility in various scientific research applications, particularly in pharmacokinetic and metabolic studies. This compound is primarily used to trace the behavior of Minocycline in biological systems, providing insights into its absorption, distribution, metabolism, and excretion processes.
Minocycline-d6 Dihydrochloride is synthesized from Minocycline Hydrochloride through specific chemical reactions that introduce deuterium atoms into the molecular structure. The synthesis and production processes are designed to maintain high purity and yield, making it suitable for advanced research applications.
Minocycline-d6 Dihydrochloride falls under the category of antibiotics and is classified as a tetracycline derivative. Its unique isotopic labeling allows it to be utilized in various fields such as pharmacology, biochemistry, and medicinal chemistry.
The synthesis of Minocycline-d6 Dihydrochloride typically involves the following methods:
The industrial production of Minocycline-d6 Dihydrochloride follows similar synthetic routes but on a larger scale. Specialized equipment is used to handle deuterated compounds, and purification techniques such as recrystallization are employed to achieve the desired dihydrochloride salt form.
Minocycline-d6 Dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include various derivatives such as N-oxides and halogenated compounds that are often utilized in further research.
Minocycline-d6 Dihydrochloride functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition effectively stops the addition of amino acids to the growing peptide chain, thereby halting bacterial growth. The presence of deuterium does not alter this mechanism but facilitates easier tracing in research contexts.
Minocycline-d6 Dihydrochloride appears as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
Key chemical properties include:
These properties make it suitable for various applications in scientific research and development.
Minocycline-d6 Dihydrochloride has numerous scientific applications:
This compound's versatility underscores its significance in advancing research across multiple scientific domains.
Minocycline-d6 dihydrochloride is a deuterium-labeled isotopologue of minocycline hydrochloride, where six hydrogen atoms (–H) at the two N-methyl groups are replaced by deuterium atoms (–D). Its molecular formula is C₂₃H₂₂D₆ClN₃O₇, with a molecular weight of 499.97 g/mol. The core structure retains the tetracyclic naphthacene carboxamide framework characteristic of tetracycline antibiotics, featuring hydroxyl groups at C-10, C-11, C-12, and C-12a, alongside dimethylamino groups at C-4 and C-7. The deuterium substitution occurs specifically at the N-methyl positions (N(CH₃)₂ → N(CD₃)₂), confirmed via nuclear magnetic resonance (NMR) spectroscopy [1] [4].
The isotopic labeling serves two primary purposes:
Property | Value |
---|---|
CAS Number | 1035979-33-9 |
SMILES Notation | O[C@]12C@([H])C@@HN(C)C.Cl |
Isotopic Purity | ≥98% (typically specified by suppliers) |
Deuteration minimally alters minocycline’s steric and electronic properties but introduces measurable differences in physicochemical and biological behavior:
Solubility: Minocycline-d6 dihydrochloride is highly soluble in aqueous acidic solutions (e.g., 1% HCl/methanol) and polar organic solvents like DMSO (solubility: ~49 mg/mL) and water (~12 mg/mL under acidic conditions). Its hydrophilic nature contrasts with lipophilic minocycline formulations (e.g., oil-based gels), which exhibit lower solubility and reduced skin penetration in ex vivo models [2] [9] [10].
Solvent | Concentration (mg/mL) | Conditions |
---|---|---|
DMSO | ~49 | 25°C |
Acidified Water | ~12–25 | pH < 3, 25°C |
Methanol | High | With 1% HCl additive |
Stability:
Partition Coefficient (log P): Experimental log P values for minocycline-d6 range between -0.03 and -2.5 (predicted via ALOGPS), indicating moderate hydrophilicity. This aligns with its behavior in hydrophilic topical gels (e.g., BPX-01), which enhance epidermal and pilosebaceous unit delivery by 2–3 fold versus lipophilic formulations [2] [10].
Parameter | Hydrophilic Gel (MNC-H) | Lipophilic Gel (MNC-L) |
---|---|---|
4-Epiminocycline Formation | ≤5% over 28 days | ≥15% over 28 days |
Skin Penetration (ex vivo) | >15 μg/g (epidermis) | <5 μg/g (epidermis) |
Occlusivity | Low (non-comedogenic) | High (increases sebum) |
Formulation Impact: Hydrophilic minocycline-d6 gels leverage ethanol/propylene glycol solvents to enhance solubility, reduce occlusion (mitigating acne exacerbation), and minimize degradation – making them superior vehicles for dermal pharmacokinetic studies [2] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: